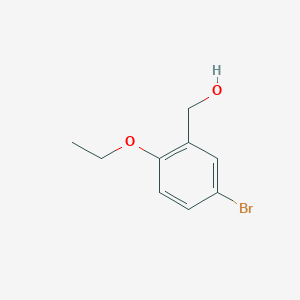

5-Bromo-2-ethoxybenzyl alcohol

説明

Contextual Significance in Organic Synthesis

5-Bromo-2-ethoxybenzyl alcohol is a valuable synthetic intermediate in the field of organic chemistry. crysdotllc.comcymitquimica.com Its utility stems from the specific arrangement of its functional groups, which allow for a variety of chemical transformations. The presence of a bromine atom on the benzene (B151609) ring makes the compound particularly reactive in metal-catalyzed coupling reactions, a cornerstone of modern organic synthesis used to form new carbon-carbon bonds. sci-hub.se

Furthermore, the primary alcohol (hydroxymethyl) group is a versatile handle for further functionalization. A well-documented reaction is its oxidation to the corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde (B1267203). ambeed.com This transformation is a common step in multi-step syntheses, converting the alcohol into a reactive carbonyl compound that can participate in a host of subsequent reactions. ambeed.com Chemical suppliers categorize it as a fundamental building block for the synthesis of more complex organic and biological compounds. crysdotllc.com

Role in Medicinal Chemistry and Related Fields

In medicinal chemistry, building blocks like this compound are fundamental for the discovery and development of new therapeutic agents. crysdotllc.comnih.gov The compound is listed in catalogs of building blocks specifically curated for medicinal chemistry and the synthesis of combinatorial compound libraries, which are used to rapidly create a multitude of new chemical entities for drug screening. crysdotllc.com

While specific applications in marketed drugs are not detailed in the provided results, the significance of its structural motifs is evident from research into its analogs. For instance, structurally related bromo-substituted aromatic compounds are key intermediates in the synthesis of diarylmethanes, which are crucial components of SGLT2 inhibitors like Dapagliflozin, a medication used for treating type 2 diabetes. researchgate.netgoogle.com The synthesis of such bioactive molecules often relies on the strategic use of intermediates that possess specific halogen and alkoxy substitutions to guide the construction of the final complex structure. researchgate.netbeilstein-journals.org The availability of this compound as a research chemical facilitates these synthetic explorations in the pharmaceutical field. ambeed.com

Emerging Applications in Materials Science

The potential for this compound extends into the realm of materials science, where it is classified as a material building block. ambeed.com While specific research findings detailing its incorporation into functional materials are not prevalent in the search results, its structural characteristics suggest potential utility. Compounds with specific functional groups, like the bromo and ethoxy groups on this molecule, can be used to synthesize polymers and other materials with tailored chemical and physical properties. The bromine atom, for example, can serve as a site for polymerization or for grafting the molecule onto surfaces to modify their properties. Its classification by chemical suppliers points towards an emerging area of application, though detailed research into its use in specific polymers or coatings is not yet widely published.

Structure

3D Structure

特性

IUPAC Name |

(5-bromo-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFHFNUPUWTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641071 | |

| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-18-9 | |

| Record name | (5-Bromo-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Ethoxybenzyl Alcohol and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing benzyl (B1604629) alcohols and their derivatives have long been established in organic chemistry. These approaches typically involve multi-step processes, including the reduction of corresponding carbonyl compounds or substitution reactions involving benzyl halides.

Reduction of Corresponding Benzaldehyde (B42025) Derivatives

A primary and straightforward method for the synthesis of 5-Bromo-2-ethoxybenzyl alcohol is the reduction of its corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde (B1267203). This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol. The reaction is typically achieved using common reducing agents.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. For less reactive aldehydes or when a more potent reagent is needed, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can be used, although it requires more stringent anhydrous conditions. A procedure using a polymeric nano-cerium methoxyborohydride reagent has also been shown to be effective in reducing various benzaldehydes to their corresponding benzyl alcohols.

Table 1: Classical Reduction of 5-Bromo-2-ethoxybenzaldehyde

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 5-Bromo-2-ethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 5-Bromo-2-ethoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

Reactions Involving Substituted Benzyl Halides

Another classical approach involves the nucleophilic substitution of a substituted benzyl halide, such as 5-bromo-2-ethoxybenzyl bromide. In this method, the benzyl halide is treated with a hydroxide (B78521) source to yield the corresponding benzyl alcohol.

This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism. rsc.orgaskfilo.com For a primary benzyl halide, the Sₙ2 pathway is common, involving the direct displacement of the halide by a hydroxide ion (e.g., from sodium hydroxide or potassium hydroxide) in an aqueous or mixed aqueous-organic solvent system. The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is also possible due to the stability of the resulting benzyl carbocation. rsc.orgaskfilo.combrainly.in The precursor, 5-bromo-2-ethoxybenzyl halide, can be synthesized from the corresponding toluene (B28343) derivative via free-radical bromination or from this compound itself using a halogenating agent.

Table 2: Synthesis via Substituted Benzyl Halide

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 5-Bromo-2-ethoxybenzyl bromide | Sodium Hydroxide (NaOH) | Nucleophilic Substitution (Hydrolysis) | This compound |

Advanced and Green Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These advanced strategies often rely on catalysis to achieve transformations that are difficult or inefficient by classical means.

Catalyst-Mediated Transformations

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound and its derivatives. By employing catalysts, reactions can often be performed under milder conditions with higher yields and selectivity.

Lewis acids are frequently used to catalyze carbon-carbon bond-forming reactions, such as the Friedel-Crafts reaction, which can be adapted to synthesize precursors to benzyl alcohols. nih.govrsc.orgresearchgate.net For instance, a Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with a suitable acyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), can produce a benzophenone (B1666685) derivative. google.comnih.gov This ketone can then be reduced to the corresponding diphenylmethane (B89790), or, if the acylation is performed with a different reagent, can lead to a precursor that is subsequently converted to the benzyl alcohol.

For example, the Friedel-Crafts acylation of an appropriately substituted aromatic compound is a key step in creating the carbon skeleton. nih.gov A patent describes the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole in the presence of AlCl₃ to form 5-bromo-2-chloro-4'-ethoxybenzophenone. google.com Subsequent reduction of the ketone function would yield a diarylmethanol, a derivative of benzyl alcohol. A similar strategy could be envisioned to build the carbon framework for this compound.

Table 3: Lewis Acid-Catalyzed Precursor Synthesis

| Aromatic Substrate | Acylating/Alkylating Agent | Lewis Acid Catalyst | Intermediate Product Type |

|---|---|---|---|

| Phenetole | 5-Bromo-2-chlorobenzoyl chloride | Aluminum Chloride (AlCl₃) | Substituted Benzophenone |

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose and can be applied to the synthesis of benzyl alcohols. nih.gov

This approach involves the palladium-catalyzed reaction between an aryl halide or triflate and an organoboron compound. nih.gov A specific application for benzyl alcohol synthesis is the coupling of an aryl halide with potassium acetoxymethyltrifluoroborate, which serves as a hydroxymethyl anion equivalent. organic-chemistry.org This method directly installs the hydroxymethyl group onto the aromatic ring to produce the benzyl alcohol. organic-chemistry.org Another variation is the domino oxidation-Suzuki-Miyaura cross-coupling, where a benzyl alcohol is first oxidized in situ and then coupled with a boronic acid, a process that can also be run in reverse to synthesize derivatives. rsc.org These palladium-catalyzed methods are valued for their high functional group tolerance and generally mild reaction conditions. rsc.orgresearchgate.net

Table 4: Palladium-Catalyzed Synthesis of Benzyl Alcohols

| Aryl Halide/Triflate | Boron Reagent | Palladium Catalyst | Reaction Type | Product |

|---|---|---|---|---|

| e.g., 1,4-Dibromo-2-ethoxybenzene | Potassium acetoxymethyltrifluoroborate | Pd(OAc)₂ / Ligand | Suzuki-Miyaura Coupling | This compound |

One-Pot Synthesis Techniques for Related Compounds

This process begins with 2-chloro-5-bromobenzoic acid, which is first converted to its more reactive acyl chloride derivative, 2-chloro-5-bromobenzoyl chloride, by reacting it with thionyl chloride. google.com This intermediate is not isolated. Instead, the subsequent steps are carried out in the same reaction vessel. The core of the synthesis involves a Friedel-Crafts acylation reaction between the in situ-generated benzoyl chloride and phenetole, catalyzed by a Lewis acid. This is immediately followed by a hydroboration reduction reaction to yield the final diphenylmethane product. google.com

The key innovation in this one-pot method is the dual role of the Lewis acid, which catalyzes both the acylation and the subsequent reduction. This eliminates the need for catalyst removal and replacement between steps. By carefully controlling the reaction conditions, including the sequence and ratio of reagents, the entire transformation can be achieved in a single step, simplifying the procedure and reducing production costs. google.com Similar strategies can be envisioned for the synthesis of this compound, potentially by combining the formation of a key intermediate and its subsequent reduction in a single pot. Other one-pot methods have been developed for synthesizing various substituted thiazoles and epoxides from benzyl alcohols, demonstrating the broad applicability of this synthetic philosophy. researchgate.netbeilstein-journals.orgsemanticscholar.org

Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of "green" or environmentally benign protocols that minimize waste and avoid hazardous substances. For the synthesis of substituted benzyl alcohols and their derivatives, several eco-friendly approaches have been explored.

One promising strategy involves the use of iron catalysts, which are abundant, inexpensive, and have low toxicity compared to many heavy metal catalysts. For instance, iron(III) chloride (FeCl₃·6H₂O) has been successfully employed to catalyze the symmetrical etherification of various benzyl alcohols. acs.orgnih.gov These reactions are often performed in propylene (B89431) carbonate, a green and recyclable solvent, offering an environmentally friendly alternative to traditional chlorinated solvents. acs.orgnih.gov This methodology has proven effective for benzyl alcohols bearing both electron-donating and electron-withdrawing substituents, affording the corresponding ethers in moderate to good yields under mild conditions. acs.org

Another green approach focuses on transition-metal-free reactions. A simple and efficient pathway has been developed for the synthesis of 1,3-diphenylpropan-1-ols via the β-alkylation of 1-phenylethanol (B42297) with benzyl alcohols. researchgate.net This method utilizes sodium tert-butoxide (t-BuONa) as both a base and a radical initiator, avoiding the need for transition-metal catalysts entirely. The reaction proceeds under an inert atmosphere and demonstrates good functional group tolerance, making it a viable green alternative to conventional methods that rely on transition-metal-catalyzed dehydrogenation. researchgate.net These principles, centered on replacing hazardous reagents and solvents with greener alternatives, are directly applicable to the synthesis of this compound.

Precursors and Intermediate Synthesis for Analogous Compounds

The synthesis of complex aromatic compounds like this compound often relies on a multi-step approach starting from simpler, readily available precursors. The strategic synthesis of key intermediates is crucial for the successful construction of the final target molecule.

Synthesis of Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are fundamental building blocks in the synthesis of many pharmaceutical and fine chemical products. The synthesis of 2-halogenated benzoic acids can be achieved with high regioselectivity by reacting a benzoic acid derivative with a halogenating agent in the presence of an alkaline compound. google.com This method allows for a direct and selective introduction of a halogen at the ortho position.

For more complex substitution patterns, such as that found in 2-chloro-5-bromobenzoic acid (a precursor for the one-pot synthesis described previously), a multi-step sequence is typically required. google.com This might involve electrophilic aromatic substitution reactions on a simpler benzene (B151609) derivative. For example, one could start with the bromination of a suitable toluene derivative, followed by oxidation of the methyl group to a carboxylic acid, and subsequent chlorination. The precise sequence of these reactions is critical to ensure the desired regiochemistry due to the directing effects of the substituents on the aromatic ring. youtube.com

| Precursor Compound | Synthetic Method | Key Reagents |

| 2-Halogenated Benzoic Acids | Direct ortho-halogenation | Benzoic acid, Halogenating agent, Alkaline compound google.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) followed by hydrolysis | Sulfonitric mixture, Water googleapis.com |

| Substituted Benzyloxyphenylacetic acids | Multi-step synthesis involving halogenated benzyl subunits | Various halogenated precursors nih.gov |

Formation of Benzoyl Chlorides

The conversion of a carboxylic acid to a more reactive acyl chloride is a common and essential step in many synthetic sequences. Benzoyl chlorides are versatile intermediates that readily react with nucleophiles and are frequently used in acylation reactions. wikipedia.org

The most common method for preparing benzoyl chlorides from benzoic acids involves the use of standard chlorinating agents. Thionyl chloride (SOCl₂) is widely used for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). google.comchemicalbook.com The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the benzoyl chloride, sulfur dioxide, and hydrogen chloride. Other effective reagents for this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride. wikipedia.orgprepchem.comsciencemadness.org For example, the reaction of dry benzoic acid with PCl₅ is energetic and results in a high yield of benzoyl chloride. prepchem.comsciencemadness.org These methods are broadly applicable to a wide range of substituted benzoic acids, including the halogenated derivatives discussed previously.

| Chlorinating Agent | Typical Conditions | Advantages/Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF google.com | Gaseous byproducts (SO₂, HCl) are easily removed. |

| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating prepchem.com | Energetic reaction; solid byproduct (POCl₃) must be removed. |

| Oxalyl Chloride ((COCl)₂) | Room temperature in a solvent like CH₂Cl₂ chemicalbook.com | Mild conditions; all byproducts are gaseous (CO₂, CO, HCl). |

Friedel-Crafts Reactions in Analogous Syntheses

The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that involves the introduction of an acyl group onto an aromatic ring. pearson.com This reaction is fundamental to the synthesis of aromatic ketones, such as benzophenones and their derivatives, which can serve as intermediates for target molecules like this compound.

In a typical procedure, a benzoyl chloride derivative is reacted with an aromatic compound (such as benzene, toluene, or phenetole) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). mdpi.comuni-stuttgart.de The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

For instance, benzophenone can be synthesized by the AlCl₃-catalyzed reaction of benzoyl chloride with benzene. pearson.com This methodology has been extended to the synthesis of more complex structures. The reaction of 2-chloro-5-bromobenzoyl chloride with phenetole, catalyzed by a Lewis acid, is a key step in the synthesis of a diphenylmethane precursor. google.com The regioselectivity of the acylation is governed by the nature of the substituents already present on the aromatic substrate.

| Acyl Chloride | Aromatic Substrate | Catalyst | Product Type |

| Benzoyl chloride | Benzene | AlCl₃ | Benzophenone pearson.com |

| 2,6-Dimethoxybenzoyl chloride | Benzene | AlCl₃ | 2,6-Dimethoxybenzophenone rsc.org |

| Various Benzoyl chlorides | Toluene | AlCl₃ | Substituted (p-tolyl)methanones mdpi.com |

| 2-Chloro-5-bromobenzoyl chloride | Phenetole | Lewis Acid | 5-Bromo-2-chloro-4'-ethoxybenzophenone google.com |

Reactivity and Mechanistic Studies of 5 Bromo 2 Ethoxybenzyl Alcohol

Reactions of the Alcohol Functionality

The primary alcohol group is a key site for various transformations, including oxidation to carbonyl compounds, reductive cleavage, and conversion to benzylic halides.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functionality of 5-Bromo-2-ethoxybenzyl alcohol can be readily oxidized to the corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde (B1267203). This transformation is a fundamental step in synthetic pathways that require an aldehyde for subsequent reactions such as reductive aminations, Wittig reactions, or further oxidation to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with chromium-based reagents being particularly effective.

One documented method involves the use of pyridinium (B92312) dichromate (PDC) in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂). ambeed.com This reagent is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction proceeds efficiently at room temperature. ambeed.com In a typical procedure, stirring the alcohol with one equivalent of PDC in CH₂Cl₂ for several hours, followed by an extractive workup and purification, yields the desired aldehyde in high yield. ambeed.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Pyridinium Dichromate (PDC) | CH₂Cl₂ | Room Temperature, 6h | 5-Bromo-2-ethoxybenzaldehyde | 85% | ambeed.com |

Other mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also suitable for this transformation, offering alternatives with different workup procedures and substrate compatibilities. libretexts.org

Reductions and Reductive Transformations

While the molecule itself is an alcohol, it can serve as an intermediate in multi-step reductive processes. A significant reductive transformation is the complete removal of the hydroxyl group, converting the benzyl (B1604629) alcohol into a methyl group on the aromatic ring. This type of reaction, known as deoxygenation or hydrogenolysis, is crucial for synthesizing diarylmethane structures, which are key building blocks for various pharmaceuticals.

A powerful and modern method for this transformation involves a two-step, one-pot sequence starting from the corresponding benzophenone (B1666685). The ketone is first reduced to the benzyl alcohol intermediate (in this case, this compound, if starting from 5-bromo-2-ethoxybenzophenone), which is then subjected to reductive cleavage. A combination of titanium tetrachloride (TiCl₄) and sodium borohydride (B1222165) (NaBH₄) has proven effective for the second step. acs.orgacs.org The mechanism is proposed to proceed through the formation of a benzylic carbocation generated from the alcohol by the Lewis acidic TiCl₄, which is then reduced. acs.org This method provides a high-yield pathway to the fully reduced diarylmethane product. acs.org

Transformations to Benzyl Halides

The conversion of the benzylic hydroxyl group into a halide is a common and important functional group interconversion. The resulting benzyl halides are highly reactive intermediates, particularly suitable for nucleophilic substitution and Friedel-Crafts alkylation reactions.

Several standard methods can be applied to transform this compound into the corresponding benzyl bromide or chloride. For the synthesis of the benzyl bromide, reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) are effective. researchgate.net The reaction with PBr₃ typically occurs in an etheral solvent at low temperatures. researchgate.net Electron-donating groups on the benzene (B151609) ring, such as the ethoxy group in the target molecule, can increase the reactivity and also the instability of the resulting benzyl bromide, sometimes leading to decomposition if not handled carefully. researchgate.net

| Target Halide | Typical Reagents | Reaction Type |

|---|---|---|

| Benzyl Bromide | PBr₃, CBr₄/PPh₃ | Appel Reaction (for CBr₄/PPh₃) |

| Benzyl Chloride | SOCl₂, (COCl)₂ | Nucleophilic Acyl Substitution followed by Sₙi |

Transformations Involving Aromatic Substituents (Bromine and Ethoxy)

The substituents on the aromatic ring, namely the bromine atom and the ethoxy group, also offer sites for further functionalization, although their reactivity differs significantly.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SₙAr) on the aryl ring of this compound, involving the displacement of the bromide, is generally challenging under classical conditions. The SₙAr mechanism requires the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the powerful electron-donating nature of the C2-ethoxy group counteracts the electron-withdrawing inductive effect of the bromine, making the ring less susceptible to attack by nucleophiles. masterorganicchemistry.com

However, the bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are the modern methods of choice for forming new carbon-carbon and carbon-heteroatom bonds at this position. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can effectively replace the bromine atom with a wide variety of substituents. These reactions proceed through catalytic cycles involving oxidative addition of the aryl bromide to a low-valent metal center (typically palladium), followed by transmetalation and reductive elimination.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing groups: -CH₂OH, -OEt, and -Br.

-OCH₂CH₃ (Ethoxy) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. masterorganicchemistry.com It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. The C5 position is already occupied by bromine.

-Br (Bromo) group: This is a deactivating, yet ortho-, para-directing group. masterorganicchemistry.comlibretexts.org It directs incoming electrophiles to the C4 and C6 positions.

-CH₂OH (Hydroxymethyl) group: This is a weakly deactivating, ortho-, para-directing group. It directs to the C6 (ortho) and C4 (para) positions.

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. libretexts.org In this case, the ethoxy group is the strongest activating group. It strongly activates the C3 position, which is ortho to it. The C4 and C6 positions are also activated to some extent by the directing effects of the bromo and hydroxymethyl groups. Therefore, the most probable site for electrophilic attack is the C3 position, driven by the potent activating effect of the adjacent ethoxy group. Substitution at C4 is a secondary possibility.

| Position | Directing Influence From -OEt (C2) | Directing Influence From -Br (C5) | Directing Influence From -CH₂OH (C1) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Strongly Activating (ortho) | - | - | Major Product |

| C4 | - | Activating (ortho) | Activating (para) | Minor Product |

| C6 | - | Activating (ortho) | Activating (ortho) | Minor Product |

Mechanistic Insights into Key Reactions

The chemical behavior of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the ethoxy group, and the bromine atom on the benzene ring. vulcanchem.com Understanding the mechanisms of its reactions is crucial for its application in organic synthesis.

Kinetic Studies

Kinetic studies provide valuable information about the rates of chemical reactions and the factors that influence them. For reactions involving benzyl-type alcohols, the rate can be influenced by the nature of the substituents on the aromatic ring. In reactions where a carbocation intermediate is formed at the benzylic position, electron-donating groups can stabilize the intermediate and increase the reaction rate, while electron-withdrawing groups have the opposite effect.

Systematic kinetic studies on the reactions of a series of para-substituted benzyl chlorides with thiophenoxide ions have been used to elucidate reaction mechanisms. cdnsciencepub.com Such studies, if applied to derivatives of this compound, could provide quantitative data on the electronic effects of the bromo and ethoxy substituents. For instance, a Hammett plot, which correlates reaction rates with substituent constants, could reveal the degree of charge development in the transition state. acs.org

Interactive Data Table: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

Below is a hypothetical data table illustrating the type of information that could be obtained from kinetic studies on related benzyl alcohol derivatives. This data is for illustrative purposes and does not represent actual experimental results for this compound.

| Substituent (Y) in Y-C₆H₄CH₂OH | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |

| 4-OCH₃ | 5.2 x 10⁻⁴ | 4.3 |

| 4-CH₃ | 2.5 x 10⁻⁴ | 2.1 |

| H | 1.2 x 10⁻⁴ | 1.0 |

| 4-Cl | 3.8 x 10⁻⁵ | 0.32 |

| 4-NO₂ | 7.6 x 10⁻⁶ | 0.063 |

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. For reactions involving this compound, several types of intermediates can be envisaged depending on the reaction conditions.

Carbocation Intermediates: In acid-catalyzed reactions, protonation of the hydroxyl group followed by loss of water can generate a benzylic carbocation. The stability of this carbocation would be influenced by the electronic effects of the ethoxy and bromo substituents.

Radical Intermediates: Under conditions involving radical initiators or high temperatures, homolytic cleavage of the C-O or C-H bonds could lead to the formation of radical intermediates.

Organometallic Intermediates: In metal-catalyzed cross-coupling reactions, an oxidative addition step involving the C-Br bond would lead to the formation of an organometallic intermediate. vulcanchem.com

Techniques such as NMR and mass spectrometry are invaluable for detecting and characterizing transient intermediates. For example, in the study of other benzylic systems, intermediates have been successfully characterized, providing crucial mechanistic insights.

Catalytic Mechanisms

This compound can participate in various catalytic reactions, including oxidation, reduction, and cross-coupling reactions.

Oxidation: The oxidation of this compound to 5-bromo-2-ethoxybenzaldehyde is a key transformation. vulcanchem.comambeed.com This can be achieved using various catalytic systems. The mechanism of such oxidations often involves the formation of a metal-alkoxide species, followed by a hydride transfer or a β-hydride elimination step. The choice of catalyst and oxidant is crucial for achieving high selectivity and yield. cjcatal.com

Cross-Coupling Reactions: The bromine atom on the aromatic ring allows for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. vulcanchem.commdpi.com The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The ethoxy group can influence the reactivity of the aryl bromide in the oxidative addition step.

Role of Solvent Effects

The choice of solvent can have a significant impact on the rate and outcome of a reaction. For reactions involving this compound, the solvent can influence:

Solubility of reactants: The ethoxy group contributes to the compound's solubility profile. vulcanchem.com

Stabilization of intermediates and transition states: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions proceeding through ionic mechanisms. For example, in SN1-type reactions, polar protic solvents can facilitate the formation of the carbocation intermediate.

Reactivity of nucleophiles and electrophiles: The solvent can affect the nucleophilicity or electrophilicity of the reacting species through solvation effects.

For instance, in the bromination of related aldehydes, polar solvents like DMF and DMSO were found to increase reaction rates. Similar effects could be anticipated in reactions of this compound.

Hammett Plots and Kinetic Isotope Effects in Reaction Analysis

Hammett plots and kinetic isotope effects are powerful tools for probing reaction mechanisms.

Hammett Plots: A Hammett plot is a graph of the logarithm of the reaction rate constant versus a substituent constant (σ) for a series of substituted aromatic compounds. The slope of the plot (ρ) provides information about the electronic nature of the transition state. A negative ρ value indicates the buildup of positive charge in the transition state, while a positive ρ value indicates the buildup of negative charge. acs.orgmarquette.edu Studies on related systems have utilized Hammett plots to distinguish between different mechanistic pathways. cdnsciencepub.com

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking. KIE studies have been instrumental in elucidating the mechanisms of many organic reactions, including those involving benzyl derivatives. cdnsciencepub.comacs.org For example, a significant primary deuterium (B1214612) KIE in an oxidation reaction would suggest that C-H bond cleavage is part of the rate-determining step.

Interactive Data Table: Illustrative Hammett Plot Data

This table provides hypothetical data for the reaction of various substituted benzyl alcohols, which could be used to construct a Hammett plot.

| Substituent (X) in X-C₆H₄CH₂OH | Substituent Constant (σ) | log(kₓ/kₙ) |

| 4-OCH₃ | -0.27 | 0.63 |

| 4-CH₃ | -0.17 | 0.32 |

| H | 0.00 | 0.00 |

| 4-Cl | 0.23 | -0.49 |

| 4-NO₂ | 0.78 | -1.12 |

Applications in Advanced Chemical Synthesis

Building Block in Complex Molecule Construction

5-Bromo-2-ethoxybenzyl alcohol is recognized as a key starting material for the assembly of more intricate molecules. cymitquimica.com Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical transformations. This characteristic is particularly exploited in the construction of scaffolds for drug discovery programs.

Synthesis of Heterocyclic Compounds

While the structural motifs of this compound are suitable for various cyclization strategies, a review of current scientific literature does not provide specific examples of its direct application in the synthesis of the following heterocyclic systems.

There is no readily available information in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of imidazobenzoxazines.

The synthesis of 5-bromo-substituted pyrimidines has been documented through various routes, such as the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds or the bromination of pyrimidine (B1678525) precursors. google.com However, specific synthetic pathways commencing from this compound to generate pyrimidine derivatives are not prominently described in the available scientific literature.

Literature on the synthesis of various triazole-containing heterocycles is extensive; however, specific methods that employ this compound as a key building block for triazole ring formation are not detailed in the reviewed sources.

Precursor for Diarylmethane Scaffolds

A significant application of the 5-bromo-2-ethoxybenzyl structural motif is its role in forming diarylmethane scaffolds, which are central components of several therapeutic agents. nih.govresearchgate.net These scaffolds are most notably synthesized as key intermediates for Sodium-glucose co-transporter 2 (SGLT2) inhibitors. nih.govresearchgate.net

The common strategy does not typically start directly from this compound but from a structurally related acid, 5-bromo-2-chlorobenzoic acid. nih.govchemicalbook.com This acid is converted to its acyl chloride, which then undergoes a Friedel-Crafts acylation with an ethoxy-substituted aromatic ring (phenetole) to produce a diarylketone, specifically (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. nih.govgoogle.com This ketone is a critical precursor that is subsequently reduced to the final diarylmethane scaffold, 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.comgoogle.com This multi-step process establishes the core diarylmethane structure that is crucial for the biological activity of SGLT2 inhibitors like Dapagliflozin. google.com The reduction of the diarylketone to the diarylmethane can be achieved using various reagent systems, including triethylsilane with a Lewis acid or a TiCl₄/NaBH₄ system. nih.gov

Intermediates for Therapeutic Agents

The primary role of this compound and its closely related derivatives in medicinal chemistry is as a crucial intermediate in the synthesis of therapeutic agents. lookchem.com The diarylmethane scaffold derived from its structural core is fundamental to a class of modern antidiabetic drugs.

The most prominent example is the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes. google.comlookchem.comgoogle.com The intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, is the cornerstone for introducing the C-aryl glucoside portion of the drug. google.comgoogle.com The synthesis involves a metal-halogen exchange on the bromo-substituted ring of the diarylmethane, followed by coupling with a protected gluconolactone (B72293) derivative to form the C-glucoside bond. google.com Subsequent deprotection steps yield the final active pharmaceutical ingredient.

Beyond diabetes, the structural class of halogenated benzyl (B1604629) alcohols and their derivatives are explored in other therapeutic areas. The versatile reactivity of these compounds makes them valuable building blocks for libraries of compounds screened for various biological activities, including potential use as anticancer or anti-inflammatory agents.

Compound Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 149489-18-9 cymitquimica.com |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | (5-Bromo-2-ethoxyphenyl)methanol |

| Appearance | Solid |

| SMILES | CCOC1=C(C=C(C=C1)Br)CO |

| InChI Key | IYFVQYVREKODSS-UHFFFAOYSA-N |

Table 2: Key Intermediates and Related Therapeutic Agents

| Compound Name | Molecular Formula | Role / Application |

| 5-bromo-2-chloro-4'-ethoxybenzophenone | C₁₅H₁₂BrClO₂ | Ketone precursor to the diarylmethane scaffold google.comgoogle.com |

| 5-bromo-2-chloro-4'-ethoxydiphenylmethane | C₁₅H₁₄BrClO | Key diarylmethane intermediate for Dapagliflozin chemicalbook.comgoogle.comkaimosi.com |

| Dapagliflozin | C₂₁H₂₅ClO₆ | SGLT2 inhibitor for treatment of type 2 diabetes google.comlookchem.com |

Chemical Derivatization for Functional Materials

This compound is a versatile building block in organic synthesis, primarily due to its distinct functional groups that allow for targeted modifications. vulcanchem.com The presence of a bromine atom, a hydroxyl group, and an ethoxy group on a central benzene (B151609) ring provides multiple reaction sites for chemical derivatization. vulcanchem.com These features make it a valuable intermediate for creating more complex molecules intended for use in functional materials. vulcanchem.comcymitquimica.com

The primary routes of derivatization involve reactions at the hydroxyl and bromo positions. The hydroxyl group (-CH2OH) can be readily oxidized to form the corresponding aldehyde, 5-bromo-2-ethoxybenzaldehyde (B1267203). vulcanchem.comambeed.com This transformation is a common and crucial step, as the resulting aldehyde is a key intermediate for further synthetic applications. vulcanchem.com A documented method for this oxidation involves using pyridinium (B92312) dichromate (PDC) in a solvent like dichloromethane (B109758) (CH2Cl2), which efficiently converts the alcohol to the aldehyde. ambeed.com

The bromine atom on the aromatic ring is particularly significant as it enables various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. vulcanchem.com This allows for the introduction of a wide range of other functional groups, paving the way for the construction of complex molecular architectures. The ethoxy group (-OCH2CH3) also plays a role by influencing the compound's solubility and electronic properties, which can be important for the performance of the final material. vulcanchem.com The strategic combination of these functional groups allows chemists to use this compound as a scaffold to build specialized molecules for materials science applications. ambeed.com

Table 1: Example of Chemical Derivatization A representative derivatization of this compound is its oxidation to 5-bromo-2-ethoxybenzaldehyde. ambeed.com

| Reactant | Reagent | Product | Yield |

| This compound | Pyridinium dichromate (PDC) | 5-bromo-2-ethoxybenzaldehyde | 85% ambeed.com |

This oxidation highlights the utility of the alcohol as a stable precursor that can be activated for subsequent synthetic steps. vulcanchem.comambeed.com

Precursors for Specialized Chemical Reagents and Probes

This compound and its derivatives serve as important precursors for highly specialized chemical reagents and probes. The strategic placement of the bromo and ethoxy groups makes this scaffold valuable in the multi-step synthesis of complex target molecules, including pharmacologically active agents and fluorescent probes. google.comgoogle.com

A prominent example of the utility of a structurally related precursor is in the synthesis of Dapagliflozin, a medication used for type 2 diabetes. google.com The synthesis of this complex C-aryl glucoside relies on a key intermediate, 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.comgoogle.com This intermediate, which shares the critical bromo-substituted phenyl feature, is often prepared from precursors like 5-bromo-2-chlorobenzaldehyde (B64787) or 5-bromo-2-chloro-4'-ethoxybenzophenone. google.comgoogleapis.com The bromine atom is essential for generating an organometallic reagent (either an organolithium or Grignard reagent) through a halogen-metal exchange. googleapis.com This reactive species then couples with a protected glucose derivative to form the core structure of the final drug molecule. google.comgoogleapis.com This illustrates a general strategy where a bromo-aryl compound acts as a handle to construct a complex C-C bond, a fundamental step in creating specialized reagents.

Furthermore, the general structure of a halogenated aromatic compound is a common starting point for the synthesis of fluorescent probes. For instance, the synthesis of a selective fluorescent probe for aldehyde dehydrogenase (ALDH) began with a brominated difluorobenzoic acid derivative. google.com The synthesis involved a Suzuki coupling at the halogen site to introduce new functionality, demonstrating how the halogen serves as a versatile anchor point for building the probe's molecular framework. google.com Although not a direct application of this compound itself, these examples underscore the importance of its structural motifs as a precursor for sophisticated chemical tools. google.comgoogle.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the electronic structure and properties of 5-Bromo-2-ethoxybenzyl alcohol. Techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP) analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis have been instrumental in this regard.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to investigate the molecular and electronic structures of benzyl (B1604629) alcohol derivatives. researchgate.net For related compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been used to simulate geometric parameters, vibrational frequencies, and electronic properties. chemsrc.comresearchgate.net These studies provide a foundational understanding of the molecule's stable conformation and the energetic landscape. Although specific DFT data for this compound is not detailed in the provided results, the methodology is well-established for similar structures, such as 5-bromo-2-methoxybenzaldehyde (B189313) and 5-chloro-2-hydroxy-3-methoxybenzaldehyde. chemsrc.comresearchgate.net Such calculations would typically predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net For analogous compounds, MESP analysis has been used to visualize the charge distribution and reactive sites. researchgate.netresearchgate.net In the case of this compound, the oxygen atoms of the ethoxy and alcohol groups would be expected to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the alcohol group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It helps in understanding hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net For related benzaldehyde (B42025) derivatives, NBO analysis has been used to quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen atoms to adjacent anti-bonding orbitals. researchgate.net In this compound, significant interactions would be expected between the lone pairs of the oxygen atoms and the π* orbitals of the benzene (B151609) ring, as well as interactions involving the bromine atom.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net For similar aromatic compounds, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene ring and the oxygen atoms, while the LUMO is often distributed over the aromatic system. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving benzyl alcohol derivatives. uni-rostock.dersc.org For instance, the oxidation of benzyl alcohols can be studied to understand the role of substituents on the reaction rate and pathway. rsc.orgresearchgate.net In reactions involving substituted benzyl alcohols, electron-donating groups have been observed to influence the reaction yields. nih.gov

Computational studies can model the transition states of proposed reaction mechanisms, providing energetic data that can help to determine the most likely pathway. For example, in the oxidation of benzyl alcohols, computational modeling can help to distinguish between different mechanisms, such as hydride transfer or radical pathways. researchgate.net While specific computational studies on the reaction mechanisms of this compound were not found, the principles from studies on similar molecules are directly applicable.

Prediction of Chemical Reactivity and Selectivity

Computational methods are also used to predict the chemical reactivity and selectivity of molecules. nih.gov The insights gained from DFT, MESP, and FMO analyses can be used to forecast how this compound will behave in different chemical environments. For example, the MESP map can predict the most likely sites for electrophilic and nucleophilic substitution reactions on the benzene ring. The presence of the bromine atom and the ethoxy group significantly influences the regioselectivity of such reactions.

Global reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. researchgate.net These parameters help in comparing the reactivity of this compound with other related compounds and in designing synthetic strategies.

Below is a table summarizing the types of computational data that are typically generated for compounds like this compound.

| Computational Method | Information Provided | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometry (bond lengths, angles), vibrational frequencies, electronic energy. | Provides the fundamental 3D structure and energetic stability. |

| Molecular Electrostatic Potential (MESP) | Identification of electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) | Analysis of orbital interactions and charge delocalization. | Explains intramolecular stabilization and bonding characteristics. |

| Frontier Molecular Orbital (FMO) | HOMO-LUMO energies and their distribution. | Indicates chemical reactivity and potential for electronic transitions. |

| Mechanistic Modeling | Transition state structures and reaction energy profiles. | Elucidates the step-by-step pathway of chemical reactions. |

| Reactivity Descriptors | Chemical potential, hardness, electrophilicity index. | Quantifies and predicts the overall chemical reactivity. |

Conformational Analysis and Intermolecular Interactions

While specific computational studies on the conformational analysis of this compound are not extensively available in the current literature, valuable insights can be drawn from theoretical investigations of structurally related ortho-halogenated benzyl alcohols. rsc.orgrsc.org The conformational preferences of this compound are primarily dictated by the orientation of the ethoxy and hydroxymethyl groups relative to the benzene ring and to each other.

The rotation around the C(aryl)-O(ethoxy) and C(aryl)-C(hydroxymethyl) bonds gives rise to various possible conformers. A key feature in similar ortho-substituted benzyl alcohols is the potential for intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond could form between the hydroxyl proton and the oxygen atom of the ethoxy group, or potentially with the bromine atom. However, studies on ortho-halogenated benzyl alcohols suggest that an intramolecular OH···X (where X is a halogen) hydrogen bond is a significant stabilizing interaction. rsc.orgrsc.org For this compound, this would involve the hydroxyl group's hydrogen and the bromine atom. The presence of the ethoxy group introduces additional complexity due to its bulk and electronic effects.

The relative energies of the different conformers would be determined by a balance of several factors:

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond, either OH···O(ethoxy) or OH···Br, can significantly stabilize a conformer.

Steric Hindrance: Repulsion between the bulky ethoxy and hydroxymethyl groups will destabilize certain conformations.

Electronic Effects: The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the bromine atom influence the charge distribution in the aromatic ring, which can affect conformational stability.

Intermolecular Interactions:

In the solid state or in concentrated solutions, this compound molecules are expected to engage in a variety of intermolecular interactions that dictate their packing and bulk properties. Based on studies of other halogenated and hydroxylated aromatic compounds, the following interactions are likely to be significant researchgate.netnih.govacs.org:

Hydrogen Bonding: The primary and most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of one molecule and an acceptor atom on a neighboring molecule. The acceptor could be the oxygen of a hydroxyl or ethoxy group, or the bromine atom.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the oxygen atoms. acs.org

A summary of the probable intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | -OH | O (hydroxyl), O (ethoxy), Br | Strong, primary interaction |

| Halogen Bond | -Br | O (hydroxyl), O (ethoxy) | Moderate, directional |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |

| C-H···π | C-H | Aromatic Ring | Weak |

| C-H···Br | C-H | Br | Weak |

This table is illustrative and based on the expected interactions for this compound, drawing parallels from related halogenated aromatic compounds.

Solvent Effect Modeling in Computational Studies

The properties and conformational equilibrium of this compound in solution are significantly influenced by the surrounding solvent. Computational chemistry models the effect of a solvent by treating it as a continuous medium with specific properties, such as a dielectric constant, rather than modeling individual solvent molecules, which would be computationally very expensive. wikipedia.orgnumberanalytics.com The Polarizable Continuum Model (PCM) and its variants are widely used for this purpose. wikipedia.orgacs.org

In the context of this compound, solvent effect modeling can be used to predict how the conformational preferences and reactivity change in different solvent environments. The stability of different conformers can be altered by the solvent's polarity. cdnsciencepub.com For instance, a polar solvent is likely to stabilize conformers with a larger dipole moment.

The equilibrium between conformers with and without an intramolecular hydrogen bond is particularly sensitive to the solvent. conicet.gov.arusp.br In non-polar, aprotic solvents, conformers with an intramolecular hydrogen bond are often favored. However, in polar, protic solvents (like water or methanol), the solvent molecules can compete to form intermolecular hydrogen bonds with the solute's hydroxyl group, which can destabilize the intramolecularly hydrogen-bonded conformer. conicet.gov.ar

The table below illustrates the expected qualitative effect of different solvent types on the conformational equilibrium of this compound.

| Solvent Type | Dielectric Constant | H-Bonding Capability | Expected Effect on Intramolecular H-Bond |

| Non-polar (e.g., Hexane) | Low | None | Favored |

| Polar Aprotic (e.g., Acetone) | High | Acceptor only | Potentially weakened |

| Polar Protic (e.g., Methanol) | High | Donor & Acceptor | Significantly weakened/disrupted |

This table presents a qualitative prediction based on established principles of solvent effects on molecules with intramolecular hydrogen bonding capabilities.

Computational models like PCM allow for the calculation of various properties in solution, including:

Relative free energies of different conformers.

Reaction energies and activation barriers for chemical transformations.

UV-Vis and NMR spectra, which can then be compared with experimental data to validate the computational model.

It is important to note that while PCM is a powerful tool, it primarily accounts for electrostatic interactions. wikipedia.org In solvents where specific interactions like strong hydrogen bonding or charge-transfer are dominant, more complex models that include explicit solvent molecules in the first solvation shell might be necessary for higher accuracy.

Analytical Characterization Techniques in Research

Chromatographic Techniques

Gas Chromatography (GC)

No specific GC methods or research findings for the analysis of 5-Bromo-2-ethoxybenzyl alcohol were found in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed LC-MS analytical procedures, including mobile phase composition, column specifications, and mass spectrometric data for this compound, are not available in published research. A patent for related ethoxyphenylmethyl inhibitors of SGLT2 mentions the use of LC-MS for product characterization, but does not provide specific data for this compound itself.

Ultra-Performance Liquid Chromatography (UPLC)

There are no specific UPLC methods documented in the scientific literature for the separation and quantification of this compound.

X-Ray Diffraction Studies for Structural Elucidation

No X-ray diffraction studies providing crystallographic data for this compound have been published. Therefore, information on its crystal lattice, bond angles, and spatial arrangement is not available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-ethoxybenzyl alcohol, and how can reaction conditions be optimized?

- Methodological Answer :

- Bromination of Phenolic Precursors : Start with 2-ethoxybenzyl alcohol and perform electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM). Monitor regioselectivity via TLC or HPLC to confirm para-bromination .

- Substitution Reactions : Alternatively, substitute a leaving group (e.g., Cl or I) on a pre-brominated aromatic ring using ethoxide nucleophiles. For example, 5-Bromo-2-chlorobenzyl alcohol (CAS 60666-70-8) can react with sodium ethoxide to introduce the ethoxy group .

- Optimization : Vary temperature (40–80°C), solvent polarity, and catalyst (e.g., FeCl₃) to improve yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The ethoxy group (~δ 1.3 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and bromine’s deshielding effect on adjacent protons are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁BrO₂; theoretical ~230–232 g/mol). Electrospray ionization (ESI) or GC-MS are suitable for purity checks .

- HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% by area) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the benzyl alcohol group.

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition by-products like 5-bromo-2-ethoxybenzaldehyde .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for brominated benzyl alcohol derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 5-Bromo-2-methoxybenzyl alcohol, δ 7.2–7.5 ppm for aromatic protons ).

- Computational Modeling : Use density functional theory (DFT) to predict ¹³C chemical shifts and match experimental data. Discrepancies may arise from solvent effects or impurities .

- Collaborative Verification : Share samples with independent labs for replicate analyses (e.g., via HRMS or X-ray crystallography if crystalline) .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group for palladium-catalyzed coupling with aryl boronic acids. Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) to retain the ethoxy group .

- Side Reactions : Monitor for debromination or ether cleavage under strong basic conditions. Use low temperatures (0–25°C) to suppress competing pathways .

Q. How can researchers design experiments to probe the thermal stability of this compound under reaction conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (T₀) and enthalpy change (ΔH).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy during heating (25–200°C) to detect CO or C-Br bond cleavage.

- Kinetic Studies : Perform isothermal thermogravimetric analysis (TGA) to model degradation rates at varying temperatures .

Q. What strategies mitigate competing by-products during the synthesis of this compound?

- Methodological Answer :

- Protection/Deprotection : Protect the benzyl alcohol group as a silyl ether (e.g., TBSCl) during bromination to prevent oxidation. Deprotect with TBAF .

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to enhance regioselectivity before introducing bromine and ethoxy groups .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported yields for brominated benzyl alcohol derivatives?

- Methodological Answer :

- Systematic Replication : Repeat literature procedures exactly, noting deviations in solvent quality, reagent purity, or equipment.

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., stoichiometry, time, temperature) and identify critical yield-limiting factors .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。